

spectroscopic data for 1-(5-Nitropyridin-2-yl)piperazine (NMR, IR, MS)

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Compound of Interest

Compound Name: **1-(5-Nitropyridin-2-yl)piperazine**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1-(5-Nitropyridin-2-yl)piperazine**

This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **1-(5-Nitropyridin-2-yl)piperazine**. This molecule is a key intermediate in medicinal chemistry and drug discovery, making its unambiguous identification and characterization paramount for researchers and developers. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide a practical, field-proven framework for analysis.

Compound Overview and Physicochemical Properties

1-(5-Nitropyridin-2-yl)piperazine (CAS No. 82205-58-1) is a heterocyclic compound featuring a piperazine ring attached to a 5-nitropyridine scaffold. The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the entire molecule, a feature that is clearly reflected in its spectroscopic profile. Accurate characterization is crucial for ensuring purity, confirming identity, and serving as a reference for reaction monitoring and quality control.

Table 1: Physicochemical Properties of **1-(5-Nitropyridin-2-yl)piperazine**

Property	Value	Reference(s)
CAS Number	82205-58-1	[1] [2]
Molecular Formula	C ₉ H ₁₂ N ₄ O ₂	[1] [3]
Molecular Weight	208.22 g/mol	[1] [3]
Appearance	Light yellow to yellow solid	[3]
Melting Point	84-85 °C	[3] [4]

| Storage | 2-8°C, Inert atmosphere, Keep in dark place |[\[3\]](#)[\[4\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon skeleton and the chemical environment of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, offering clear insights into the molecular structure.

- Sample Preparation: Accurately weigh 5-10 mg of **1-(5-Nitropyridin-2-yl)piperazine** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube. CDCl₃ is often preferred for its volatility and simple solvent signal.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[\[5\]](#)
- Instrument Setup: The analysis is performed on a 400 MHz (or higher) spectrometer. After inserting the sample, the instrument's field is locked onto the deuterium signal of the solvent, and automated shimming is performed to optimize magnetic field homogeneity.[\[5\]](#)

- Acquisition: A standard proton-decoupled ^{13}C NMR experiment is run. A sufficient number of scans (e.g., 1024 or more) is acquired to achieve an adequate signal-to-noise ratio, as the ^{13}C isotope has a low natural abundance. A relaxation delay (e.g., 2 seconds) is used to ensure proper quantitation if needed, although it is not strictly necessary for simple identification.

Caption: Workflow for ^{13}C NMR Spectroscopy.

While a complete experimental spectrum for **1-(5-Nitropyridin-2-yl)piperazine** is not available in the cited literature, the ^{13}C NMR data for the closely related precursor, tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, provides the definitive chemical shifts for the pyridine ring carbons.^[6] The shifts for the piperazine carbons are estimated based on typical values for N-arylpiperazines.

Table 2: ^{13}C NMR Spectroscopic Data for **1-(5-Nitropyridin-2-yl)piperazine**

Carbon Atom	Chemical Shift (δ), ppm (Solvent: CDCl_3)	Rationale
C2 (Ar-N)	~164.2*	Attached to two nitrogen atoms, highly deshielded.
C6 (Ar-H)	~154.7*	Deshielded by the ring nitrogen and the electron-withdrawing nitro group.
C5 (Ar- NO_2)	~145.3*	Directly attached to the strongly electron-withdrawing nitro group.
C4 (Ar-H)	~135.0*	Aromatic CH, influenced by the adjacent nitro group.
C3 (Ar-H)	~105.0*	Shielded relative to other pyridine carbons due to its position.
C7, C11 (Pip- CH_2)	~46.0	Carbons adjacent to the pyridine-substituted nitrogen (N1).

| C8, C10 (Pip- CH_2) | ~45.0 | Carbons adjacent to the secondary amine nitrogen (N4). |

*Note: Chemical shifts for C2-C6 are experimental values from tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate and are expected to be nearly identical for the target compound.^[6] Piperazine carbon shifts are estimated.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

The protocol is similar to that for ¹³C NMR, with the following distinctions:

- Acquisition: Fewer scans (e.g., 8-16) are typically needed due to the high natural abundance of the ¹H isotope.

- Spectral Width: The typical spectral width for ^1H NMR is 0-12 ppm.

Caption: Workflow for ^1H NMR Spectroscopy.

Disclaimer: Experimental ^1H NMR data for **1-(5-Nitropyridin-2-yl)piperazine** was not found in the cited literature. The following data is a prediction based on established spectroscopic principles and analysis of analogous structures.

Table 3: Predicted ^1H NMR Spectroscopic Data for **1-(5-Nitropyridin-2-yl)piperazine**

Proton(s)	Predicted Shift (δ), ppm	Multiplicity	Coupling (J), Hz	Rationale
H6	~8.90	d	~2.5	Aromatic proton ortho to the nitro group, strongly deshielded.
H4	~8.10	dd	~9.0, 2.5	Aromatic proton coupled to both H3 and H6.
H3	~6.60	d	~9.0	Aromatic proton ortho to the piperazine substituent.
H7, H11 (4H)	~3.65	t	~5.0	Protons on carbons adjacent to the pyridine ring.
H8, H10 (4H)	~3.05	t	~5.0	Protons on carbons adjacent to the N-H group.

| N-H | ~1.90 | s (broad) | - | Exchangeable proton of the secondary amine. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

- **Instrument Setup:** A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.
- **Sample Application:** A small amount of the solid **1-(5-Nitropyridin-2-yl)piperazine** powder is placed directly onto the ATR crystal.
- **Data Acquisition:** Pressure is applied to ensure good contact between the sample and the crystal. The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Caption: Workflow for ATR-IR Spectroscopy.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3400–3250 (m)	N-H Stretch	Secondary Amine	Characteristic stretching vibration of the N-H bond in the piperazine ring. [7]
3100–3000 (m)	C-H Stretch	Aromatic (Ar-H)	Stretching of C-H bonds on the pyridine ring.[7]
3000–2850 (m)	C-H Stretch	Aliphatic (C-H)	Symmetric and asymmetric stretching of the C-H bonds in the piperazine ring.[7]
1550–1475 (s)	N-O Asymmetric Stretch	Nitro Group (Ar-NO ₂)	Strong absorption characteristic of the asymmetric stretch of the nitro group.[7]
1360–1290 (s)	N-O Symmetric Stretch	Nitro Group (Ar-NO ₂)	Strong absorption characteristic of the symmetric stretch of the nitro group.[7]
1600–1400 (m)	C=C & C=N Stretch	Aromatic Ring	In-ring stretching vibrations of the pyridine skeleton.[7]
1335–1250 (s)	C-N Stretch	Aromatic Amine	Stretching of the C-N bond between the pyridine ring and the piperazine nitrogen.[7]

| 1250–1020 (m) | C-N Stretch | Aliphatic Amine | Stretching of the C-N bonds within the piperazine ring.[7] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** The analysis is performed on a mass spectrometer equipped with an ESI source.
- **Infusion:** The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- **Ionization:** A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are produced. ESI is a soft ionization technique that typically yields the protonated molecular ion $[M+H]^+$ with minimal fragmentation.
- **Detection:** The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight) and detected to generate the mass spectrum.

Caption: Workflow for ESI-Mass Spectrometry.

Table 5: Mass Spectrometry Data for **1-(5-Nitropyridin-2-yl)piperazine**

Ion	Expected m/z	Rationale
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| $[M+H]^+$ | 209.22 | The protonated molecular ion. The piperazine nitrogens are basic and readily accept a proton in the ESI source. |

Predicted Fragmentation: While ESI is a soft ionization technique, fragmentation can be induced in the collision cell (tandem MS or MS/MS). For phenylpiperazine-type structures, the most common fragmentation pathways involve the cleavage of the piperazine ring.^{[8][9]} Key predicted fragments for **1-(5-Nitropyridin-2-yl)piperazine** would result from the cleavage of C-

N bonds within the piperazine ring, leading to characteristic neutral losses and charged fragments that can be used to confirm the connectivity of the molecule.

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